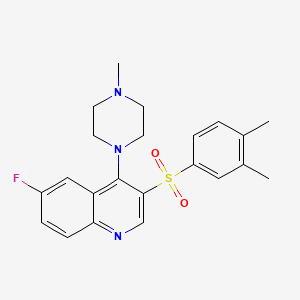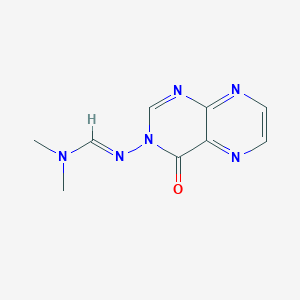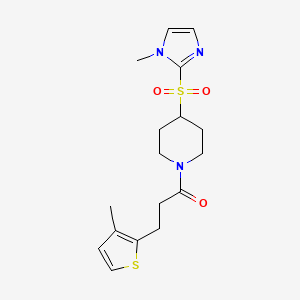
1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea, also known as DPHU, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. DPHU belongs to the class of compounds known as ureas, which have a wide range of biological activities. In
Applications De Recherche Scientifique
Complexation-induced Unfolding of Heterocyclic Ureas
Research reveals the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This process represents a primitive mimicry of the helix-to-sheet transition shown by peptides, providing insights into the self-assembly capabilities of ureas for potential applications in material science and nanostructure fabrication (Corbin et al., 2001).
Green Protocol for Polycondensation
An efficient combination of ionic liquids and microwave irradiation has been employed for the polycondensation of urea derivatives, demonstrating a green protocol for the synthesis of soluble poly(urea-urethane)s containing heterocyclic and chromophoric moieties. This method suggests potential for developing environmentally friendly materials with specific optical properties (Mallakpour & Rafiee, 2007).
Fluorescent Chemosensors for Metal Ions
A synthesized chemosensor based on the structure of interest shows remarkable selectivity and sensitivity for Al(III) ions, displaying enhanced fluorescent emissions. This application underscores the potential of such compounds in detecting metal ions in various environments, including biological systems (Ding et al., 2013).
Solvent Polarity and Viscosity Sensitive Fluorophore
The synthesis of a solvent polarity and viscosity-sensitive fluorophore suggests applications in fluorescence microscopy for differentiating between lipid or protein-bound states and aqueous media. This fluorophore's unique properties facilitate high-contrast imaging in biological research (Jacobson et al., 1996).
Synthesis and Characterization of Chromophoric Poly(urea-urethane)s
The preparation of chromophoric heterocyclic polymers containing the naphthalene group through polycondensation showcases the creation of photoactive polymers. These polymers, possessing inherent viscosities and solubility in polar solvents, have potential applications in the development of new materials with specific light absorption and emission properties (Mallakpour & Rafiee, 2008).
Fluoride Selective Fluorescent and Chromogenic Chemosensor
A novel naphthalene urea derivative demonstrates unique absorption and fluorescence peak changes upon interaction with fluoride ions, indicating its application as a selective sensor for fluoride in environmental and health-related fields (Cho et al., 2003).
Propriétés
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-25(2)20-12-10-17(11-13-20)14-15-23-22(26)24-16-19-8-5-7-18-6-3-4-9-21(18)19/h3-13H,14-16H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKNJNHJJOYNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2841035.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)
![(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2841037.png)

![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)




![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)

![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)
